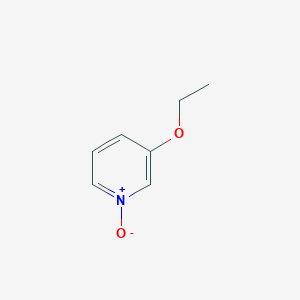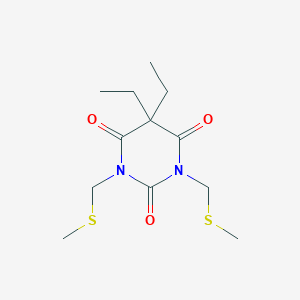
4-(4-Aminobenzene-1-sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminobenzene-1-sulfonyl)benzonitrile, also known as ABSB, is a chemical compound that has gained significant attention in scientific research due to its various potential applications in drug development, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-(4-Aminobenzene-1-sulfonyl)benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. 4-(4-Aminobenzene-1-sulfonyl)benzonitrile has also been found to induce the expression of certain genes that are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Aminobenzene-1-sulfonyl)benzonitrile in lab experiments is its potent anticancer activity. It has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4-(4-Aminobenzene-1-sulfonyl)benzonitrile. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile. Another potential direction is the investigation of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile's potential as a combination therapy with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile and its potential applications in other disease areas beyond cancer.
Métodos De Síntesis
The synthesis of 4-(4-Aminobenzene-1-sulfonyl)benzonitrile involves the reaction between 4-aminobenzene-1-sulfonamide and benzonitrile. This reaction is typically carried out in the presence of a catalyst such as cuprous chloride and a solvent such as acetonitrile. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-(4-Aminobenzene-1-sulfonyl)benzonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Aminobenzene-1-sulfonyl)benzonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
101533-57-7 |
|---|---|
Nombre del producto |
4-(4-Aminobenzene-1-sulfonyl)benzonitrile |
Fórmula molecular |
C13H10N2O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)sulfonylbenzonitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-9-10-1-5-12(6-2-10)18(16,17)13-7-3-11(15)4-8-13/h1-8H,15H2 |
Clave InChI |
FDEXQTPYOIODAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
C1=CC(=CC=C1C#N)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















